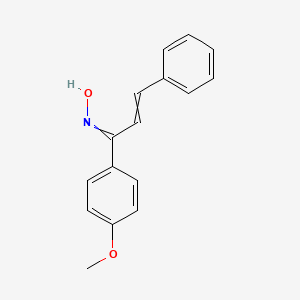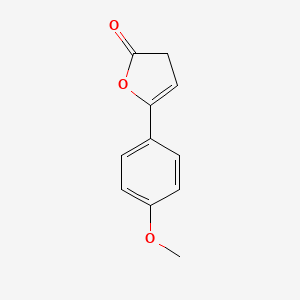
(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid: is a synthetic organic compound characterized by the presence of a tetrachlorophenoxy group attached to a propanoic acid moiety. This compound is notable for its unique chemical structure, which includes four chlorine atoms on the phenoxy ring, making it a highly chlorinated derivative of phenol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid typically involves the reaction of 2,3,4,6-tetrachlorophenol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to attach the propanoic acid group. Common reagents used in this synthesis include sodium hydroxide and various alkyl halides.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as chlorination, esterification, and hydrolysis, followed by purification through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxypropanoic acids.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, as well as substituted phenoxypropanoic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is used as a precursor for the synthesis of more complex organic molecules. Its highly chlorinated structure makes it a valuable intermediate in the production of herbicides and pesticides.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It is also used in research to understand the impact of chlorinated organic compounds on living organisms.
Medicine: While not widely used in medicine, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: In industry, the compound is utilized in the production of specialty chemicals, including flame retardants and plasticizers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorinated phenoxy group can bind to active sites on enzymes, inhibiting their function or altering their activity. Additionally, the propanoic acid moiety can interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
- 2,4-Dichlorophenoxyacetic acid
Comparison: Compared to other tetrachlorophenols, (2R)-2-(2,3,4,6-Tetrachlorophenoxy)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60210-90-4 |
|---|---|
Formule moléculaire |
C9H6Cl4O3 |
Poids moléculaire |
303.9 g/mol |
Nom IUPAC |
(2R)-2-(2,3,4,6-tetrachlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H6Cl4O3/c1-3(9(14)15)16-8-5(11)2-4(10)6(12)7(8)13/h2-3H,1H3,(H,14,15)/t3-/m1/s1 |
Clé InChI |
FWKHTRLMNMHTKB-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
SMILES canonique |
CC(C(=O)O)OC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



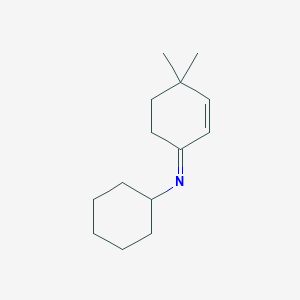

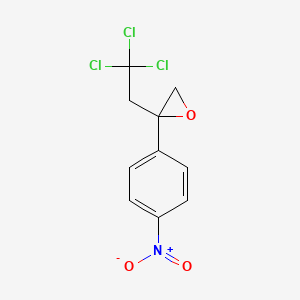
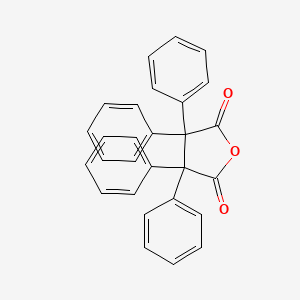
![[2-[(2-Acetyloxy-4-methylpentan-2-yl)diazenyl]-4-methylpentan-2-yl] acetate](/img/structure/B14618435.png)
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)
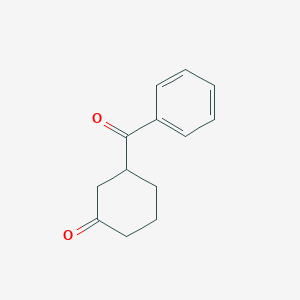
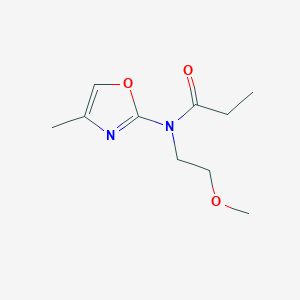
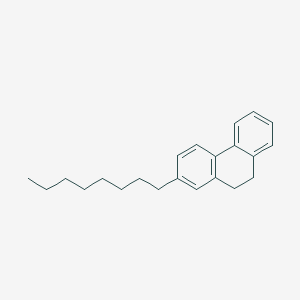
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)

